N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenylpropyl)amino]acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenylpropyl)amino]acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a cyano group, a dimethylpropyl group, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenylpropyl)amino]acetamide typically involves multiple steps:
Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable halide precursor and a cyanide source.
Attachment of the Dimethylpropyl Group: This step may involve the use of a Grignard reagent or an organolithium compound to introduce the dimethylpropyl group.
Formation of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenylpropyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a suitable base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenylpropyl)amino]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenylpropyl)amino]acetamide: Unique due to its specific combination of functional groups.
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(2-phenylethyl)amino]acetamide: Similar structure but with a different alkyl chain length.
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(4-phenylbutyl)amino]acetamide: Similar structure but with a longer alkyl chain.
Uniqueness
This compound is unique due to its specific combination of a cyano group, a dimethylpropyl group, and a phenylpropyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[methyl(3-phenylpropyl)amino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-15(2)18(3,14-19)20-17(22)13-21(4)12-8-11-16-9-6-5-7-10-16/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZGZOMLPLBDSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)CCCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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